molecular formula C6H13NO8S B1584229 Glucosamine 6-sulfate CAS No. 91674-26-9

Glucosamine 6-sulfate

Cat. No.: B1584229
CAS No.: 91674-26-9
M. Wt: 259.24 g/mol
InChI Key: MTDHILKWIRSIHB-QZABAPFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucosamine 6-sulfate is a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. It is commonly used as a dietary supplement to support joint health and alleviate symptoms of osteoarthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucosamine 6-sulfate can be synthesized through the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures . The process involves the hydrolysis of chitin to produce glucosamine, which is then sulfated to form this compound.

Industrial Production Methods

In industrial settings, glucosamine is often produced by fermentation using wild-type or engineered microorganisms . Enzymatic catalysis with chitinolytic enzymes is another method used to produce glucosamine from chitin. The glucosamine is then chemically modified to form this compound.

Chemical Reactions Analysis

2.1. Sulfation and Desulfation

The 6-O-sulfation of heparan sulfate (HS) significantly contributes to the structural diversity of polysaccharides and is critical for the binding of many proteins . This sulfation is catalyzed by 6-O-sulfotransferases (6OSTs) during biosynthesis and further modified by 6-O-endosulfatases (Sulfs) .

2.2. Hydrolysis

Glucosamine-6-sulfate can be hydrolyzed by hexosamine-6-sulfate sulfatases, which are specific for either the glucose or galactose configuration of their substrates . Deficiencies in these sulfatases can lead to the inability to degrade keratan sulfate and heparan sulfate, or keratan sulfate and chondroitin-6-sulfate, resulting in different clinical phenotypes .

Effects on Intervertebral Disc Cells

Glucosamine supplementation has several effects on intervertebral disc cells under mechanical strain :

  • Inflammation: Glucosamine decreases the expression of major inflammatory mediators, COX-2 and iNOS, under mechanically stimulated conditions .

  • Catabolism: Glucosamine increases MMP-3 gene expression under tensile strain .

  • Anabolism: Glucosamine decreases the expression of aggrecan, an important matrix constituent, under both mechanical and inflammatory stimulation .

  • Proteoglycan Synthesis: Glucosamine decreases the synthesis of new proteoglycans under normal, inflammatory, and tensile strain conditions .

  • Glycosaminoglycan Content: Glucosamine supplementation results in decreased total glycosaminoglycan content in all examined experimental conditions .

Mutagenesis

Bacillus subtilis glucosamine-6-phosphate synthase (BsGlmS) can be engineered to convert D-fructose directly into GlcN . A quadruple mutant S596D/V597G/S347H/G299Q (BsGlmS-BK19) has a catalytic activity 1736-fold that of the wild type toward D-fructose . Mutant BK19 specifically catalyzes D-fructose without the need for phosphorylated substrates, representing an advancement in GlcN biosynthesis .

Scientific Research Applications

Biochemical Role and Mechanism of Action

Glucosamine 6-sulfate serves as a substrate for the biosynthesis of GAGs, particularly hyaluronic acid and proteoglycans, which are vital for cartilage structure and function. The compound has been shown to exert various biological effects:

  • Anti-inflammatory Effects : GS inhibits the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and modulates nuclear factor kappa B (NF-κB) signaling pathways in chondrocytes and synovial cells, contributing to its anti-inflammatory properties .
  • Chondroprotective Effects : Research indicates that this compound can enhance the synthesis of aggrecan, a key proteoglycan in cartilage, thereby helping to preserve cartilage integrity during degenerative processes associated with OA .

Osteoarthritis Treatment

Numerous clinical trials have investigated the efficacy of this compound in treating osteoarthritis:

  • GUIDE Trial : A double-blind study compared GS (1,500 mg/day) with placebo and acetaminophen over six months. Results showed significant improvement in the Lequesne Algo-Functional index for patients taking GS compared to placebo (p = 0.032) .
  • Long-term Benefits : Long-term administration of GS has been associated with reduced cartilage destruction and improved joint function in patients with knee osteoarthritis .

Comparison with Other Treatments

Research comparing glucosamine sulfate with glucosamine hydrochloride suggests that GS may have superior efficacy due to its sulfate content, which is thought to enhance biological activity. In some studies, GS demonstrated better outcomes in terms of cartilage preservation and symptom relief compared to its hydrochloride counterpart .

Case Studies and Research Findings

StudyPopulationInterventionOutcome
GUIDE TrialOA patientsGlucosamine sulfate 1,500 mg/daySignificant improvement in functional index vs placebo
Preclinical StudiesAnimal modelsVarious doses of GSReduced cartilage degradation markers; improved histological scores
In Vitro StudiesHuman chondrocytes10 mM GSModulated proteomic profile; reduced inflammatory markers

Genetic Implications

Deficiencies in enzymes responsible for metabolizing this compound can lead to disorders such as Sanfilippo syndrome type D (MPS IIID), highlighting the importance of this compound in metabolic pathways. Patients with this deficiency exhibit reduced activity of N-acetylglucosamine-6-sulfatase, leading to accumulation of heparan sulfate and associated clinical symptoms .

Comparison with Similar Compounds

Biological Activity

Glucosamine 6-sulfate (GS6S) is a naturally occurring compound classified as a glycosaminoglycan (GAG), primarily involved in the synthesis of cartilage and connective tissues. Its biological activity has garnered significant attention, particularly in the context of osteoarthritis (OA) and other inflammatory conditions. This article reviews the biological activities of GS6S, supported by data tables, case studies, and recent research findings.

1. Anabolic Effects:
GS6S plays a crucial role in the anabolic processes within cartilage. It serves as a substrate for the synthesis of glycosaminoglycans, such as hyaluronic acid (HA) and keratan sulfate. Studies have demonstrated that GS6S can stimulate the production of HA in human chondrocytes and synovial cells, thereby contributing to cartilage integrity and joint lubrication .

2. Anti-Catabolic Activity:
Research indicates that GS6S exhibits anti-catabolic properties by inhibiting enzymes responsible for cartilage degradation, including matrix metalloproteinases (MMPs) and aggrecanases (such as ADAMTS-5). For instance, GS6S has been shown to inhibit the expression and activity of these enzymes in human OA chondrocytes stimulated with inflammatory cytokines like IL-1β .

Clinical Studies and Efficacy

Numerous clinical studies have evaluated the efficacy of glucosamine sulfate in treating osteoarthritis symptoms. A meta-analysis revealed that GS6S is associated with small-to-moderate symptomatic relief in OA patients, particularly when compared to placebo and non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Clinical Findings on this compound

Study Population Dosage Duration Outcome
OA Patients1500 mg/day6 monthsSymptomatic relief observed
Chondrocytes10 mMIn vitroInhibition of COX-2 and iNOS expression
OA Cartilage Explants5 mMIn vitroInhibition of catabolic gene expression

Pharmacokinetics

The pharmacokinetic profile of GS6S has been explored in healthy volunteers, indicating that it is well-absorbed when administered orally. The compound demonstrates a peak plasma concentration within a few hours post-ingestion, which supports its potential for therapeutic use in chronic conditions like OA .

Case Studies

Several case studies highlight the effectiveness of GS6S:

  • Case Study 1: A cohort study involving 100 patients with knee OA showed that those treated with glucosamine sulfate experienced significant improvements in pain scores and functional outcomes after six months compared to those receiving placebo .
  • Case Study 2: In a randomized controlled trial, participants receiving GS6S alongside chondroitin sulfate reported greater reductions in joint stiffness and improved mobility compared to those receiving only NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing glucosamine 6-sulfate (GlcN6P) in laboratory settings?

GlcN6P synthesis typically involves sulfation of glucosamine at the C6 position using reagents like sulfur trioxide complexes. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For precise quantification, mass spectrometry (MS) with electrospray ionization (ESI) is recommended. Experimental protocols should include validation against reference standards to ensure reproducibility .

Q. How can researchers address solubility challenges when formulating this compound for in vitro and in vivo studies?

GlcN6P exhibits high aqueous solubility (250 mg/mL in H₂O), but for in vivo applications requiring stable formulations, solvents like 20% SBE-β-CD in saline or PEG400 are recommended. For example, a 2.5 mg/mL working solution can be prepared by dissolving DMSO stock solutions in PEG300 and Tween-80, followed by dilution with saline. Stability testing under varying pH and temperature conditions is critical to validate formulation integrity .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers (e.g., glucosamine 3-sulfate)?

Infrared multiphoton dissociation (IRMPD) spectroscopy is highly effective. Key spectral differences include:

  • SO₂ asymmetric stretching : 1472 cm⁻¹ (GlcN6P) vs. 1425 cm⁻¹ (GlcN3S).
  • Carbohydrate OH stretches : 3550 cm⁻¹ (GlcN6P) vs. 3545 cm⁻¹ (GlcN3S).
  • Protonated amino group vibrations : 3330 cm⁻¹ (GlcN6P) vs. 3328 cm⁻¹ (GlcN3S). These markers enable unambiguous identification of sulfation patterns .

Advanced Research Questions

Q. What experimental and computational strategies resolve discrepancies between harmonic DFT simulations and observed IR spectra of this compound?

Traditional harmonic DFT models (e.g., B3LYP/6-311+G(d)) fail to replicate IRMPD spectra in the fingerprint region (e.g., absence of photofragmentation at 1337 cm⁻¹). Anharmonic simulations incorporating vibrational mode coupling and temperature effects improve accuracy. Researchers should validate computational models against experimental data, particularly for SO₂ stretching (1180–1472 cm⁻¹) and low-frequency modes (<850 cm⁻¹) .

Q. How do pharmacokinetic properties of this compound differ from other sulfated glycosaminoglycans (e.g., chondroitin 6-sulfate) in preclinical models?

GlcN6P has a lower molecular weight (259.23 g/mol) compared to chondroitin 6-sulfate (~50 kDa), enabling faster absorption but shorter half-life (~15 hours). In vivo studies in rats show 19% bioavailability due to first-pass metabolism. For sustained delivery, dendrimer-based formulations (e.g., PAMAM dendrimers conjugated with GlcN6P) enhance tissue retention and reduce systemic clearance .

Q. What methodologies are recommended for analyzing the anti-angiogenic and anti-inflammatory effects of this compound in disease models?

  • In vitro : Use endothelial cell migration assays (e.g., scratch assay) and tube formation assays with VEGF as a pro-angiogenic trigger.
  • In vivo : Apply GlcN6P-loaded dendrimers in rabbit glaucoma surgery models to assess surgical success rates (e.g., 80% vs. 30% control). Measure inflammatory cytokines (IL-6, TNF-α) via ELISA to quantify anti-inflammatory activity .

Q. How can researchers differentiate this compound from glucosamine 6-phosphate in gas-phase studies?

IRMPD spectroscopy combined with ion mobility spectrometry (IMS) distinguishes these isomers. Key markers include:

  • Phosphate vs. sulfate vibrations : 885–906 cm⁻¹ (GlcN6P-SO₃) vs. 1020–1100 cm⁻¹ (GlcN6P-PO₄).
  • Collision cross-section (CCS) differences : Sulfated derivatives exhibit higher CCS due to larger ionic radii .

Q. Methodological Guidance

Q. What protocols ensure reliable preparation of this compound stock solutions for long-term studies?

  • Stock solution : Dissolve in DMSO at 50 mg/mL, aliquot into single-use vials, and store at -80°C (6-month stability).
  • Working solution : Dilute with PEG300/saline to ≤10% DMSO to avoid cellular toxicity. Vortex and centrifuge (10,000 rpm, 5 min) to ensure clarity .

Q. How should researchers validate the biological activity of this compound in cell-based assays?

  • Dose-response curves : Test 0.1–10 mM concentrations to identify IC₅₀ values.
  • Negative controls : Use desulfated glucosamine or chondroitin sulfate to confirm sulfation-dependent effects.
  • Orthogonal assays : Combine Western blotting (e.g., NF-κB inhibition) with functional assays (e.g., macrophage phagocytosis) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality control : Enforce ≥95% purity via HPLC and NMR.
  • Standardized sulfation : Use molar ratios of 1:1.2 (glucosamine:sulfur trioxide) under anhydrous conditions.
  • Interlab validation : Share samples with collaborating labs for cross-verification of spectral and functional data .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDHILKWIRSIHB-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucosamine 6-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

91674-26-9
Record name Glucosamine 6-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091674269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosamine 6-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glucosamine 6-sulfate
Glucosamine 6-sulfate
Glucosamine 6-sulfate
Glucosamine 6-sulfate
Glucosamine 6-sulfate
Glucosamine 6-sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.